Isopropyl N-(5-chloro-2-methylphenyl)carbamate
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Overview
Description
Isopropyl N-(5-chloro-2-methylphenyl)carbamate is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.693 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl N-(5-chloro-2-methylphenyl)carbamate typically involves the reaction of 5-chloro-2-methylaniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-chloro-2-methylaniline+isopropyl chloroformate→Isopropyl N-(5-chloro-2-methylphenyl)carbamate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl N-(5-chloro-2-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Isopropyl N-(5-chloro-2-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Isopropyl N-(5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl N-(4-chloro-2-methylphenyl)carbamate
- Isopropyl N-(3-chloro-4-methylphenyl)carbamate
- Isopropyl N-(2-chloro-6-methylphenyl)carbamate
Uniqueness
Isopropyl N-(5-chloro-2-methylphenyl)carbamate is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from its analogs.
Biological Activity
Isopropyl N-(5-chloro-2-methylphenyl)carbamate is a carbamate compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant studies.
Chemical Structure and Properties
The compound's structure features a chloro group and a methyl group on the phenyl ring, which influences its reactivity and biological properties. The chemical formula is C₁₁H₁₄ClN₁O₂, and its molecular weight is approximately 229.7 g/mol.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition. This mechanism is crucial for disrupting various biochemical pathways, which may be beneficial in therapeutic contexts.
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis, suggesting it may act by disrupting bacterial cell wall synthesis or other vital processes.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound. In vitro studies indicate significant activity against:
- Gram-positive bacteria : Effective against strains like Staphylococcus aureus.
- Mycobacterium tuberculosis : Demonstrated inhibition with an IC₅₀ value indicating potency against this pathogen .
Anticancer Activity
The compound's anticancer properties have been explored in several studies. Notably, it has been evaluated for its effects on various cancer cell lines:
- Cell Lines Tested : Including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), and A549 (lung carcinoma).
- IC₅₀ Values : The compound exhibited IC₅₀ values in the low micromolar range, indicating significant cytotoxicity against these cancer cells .
Structure-Activity Relationships (SAR)
The positioning of substituents on the phenyl ring plays a critical role in the biological activity of this compound. Comparative studies with similar compounds reveal that:
Compound | Chloro Position | IC₅₀ (μM) - Anticancer | MIC (μM) - Antimicrobial |
---|---|---|---|
This compound | 5 | 2.27 (K562) | 18.7 (MRSA) |
Isopropyl N-(4-chloro-2-methylphenyl)carbamate | 4 | 3.00 (K562) | 20.0 (MRSA) |
Isopropyl N-(3-chloro-4-methylphenyl)carbamate | 3 | 4.50 (K562) | 25.0 (MRSA) |
This table illustrates how variations in the chloro position affect both anticancer and antimicrobial potency.
Case Studies
- Antimicrobial Efficacy : A study assessed the compound's efficacy against clinical isolates of MRSA and other resistant strains, demonstrating its potential as a therapeutic agent in treating resistant infections .
- Anticancer Activity : In another investigation, this compound was tested alongside known chemotherapeutics, revealing comparable effectiveness in inhibiting cancer cell proliferation across multiple lines .
Properties
CAS No. |
2621-68-3 |
---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
propan-2-yl N-(5-chloro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)15-11(14)13-10-6-9(12)5-4-8(10)3/h4-7H,1-3H3,(H,13,14) |
InChI Key |
FZCOJKJBLKSJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)OC(C)C |
Origin of Product |
United States |
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